molecular formula C18H10ClFN4O2S B2755780 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile CAS No. 477298-47-8

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile

Cat. No. B2755780
CAS RN: 477298-47-8
M. Wt: 400.81
InChI Key: BPJKBNWGMKPQJZ-FMIVXFBMSA-N
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Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H10ClFN4O2S and its molecular weight is 400.81. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives have been studied for their corrosion inhibition properties. For instance, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of some thiazole derivatives against the corrosion of iron, highlighting their potential in protecting metals from corrosion through theoretical calculations and simulations (Kaya et al., 2016).

Structural Characterization

The structural characteristics of thiazole derivatives provide insights into their chemical behavior and potential applications. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and analyzed the structure of isostructural thiazoles, determining their molecular conformations and interactions through single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antitumor Activity

Thiazole derivatives have been evaluated for their antitumor properties. Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole and assessed their cytostatic activities against various malignant human cell lines, suggesting potential applications in cancer therapy (Racané et al., 2006).

High-Temperature Applications

Gong et al. (2019) investigated halogen-substituted thiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid at high temperatures. Their study provides valuable data on the efficiency and mechanism of corrosion inhibition by these compounds under elevated temperature conditions (Gong et al., 2019).

Molecular Docking and Quantum Calculations

Viji et al. (2020) conducted a comprehensive analysis of a bioactive molecule incorporating a thiazole unit, using quantum chemical calculations and molecular docking to explore its anticancer and antimicrobial activities. This study illustrates the potential of thiazole derivatives in pharmaceutical applications, demonstrating their interactions with biological targets (Viji et al., 2020).

properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4O2S/c19-13-3-1-11(2-4-13)16-10-27-18(23-16)12(8-21)9-22-14-5-6-15(20)17(7-14)24(25)26/h1-7,9-10,22H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJKBNWGMKPQJZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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